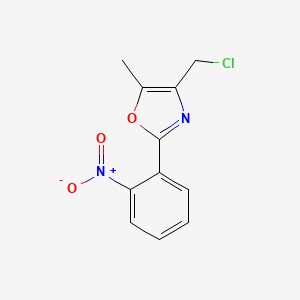
4-(Chloromethyl)-5-methyl-2-(2-nitrophenyl)oxazole
Overview
Description
The compound “4-(Chloromethyl)-5-methyl-2-(2-nitrophenyl)oxazole” belongs to the class of organic compounds known as oxazoles . Oxazoles are compounds containing an oxazole ring, which is a five-membered aromatic ring with two carbon atoms, one oxygen atom, and two nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, oxazoles can generally be synthesized through several methods . One common method is the Van Leusen Oxazole Synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes .Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-5-methyl-2-(2-nitrophenyl)oxazole is not fully understood. However, it is believed that this compound acts by binding to DNA and proteins, and altering their structure and function. This compound has been found to bind to DNA and proteins, and to modify their structure and function. This compound has also been found to inhibit the activity of enzymes involved in DNA replication and transcription.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to have a cytotoxic effect on cells, and to induce apoptosis in certain types of cells. This compound has been found to inhibit the activity of enzymes involved in DNA replication and transcription. It has also been found to have an anti-inflammatory effect, and to inhibit the growth of certain types of tumors.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(Chloromethyl)-5-methyl-2-(2-nitrophenyl)oxazole in laboratory experiments include its low cost, its availability, and its relatively low toxicity. This compound is also relatively easy to synthesize and is soluble in water, making it easy to work with in laboratory experiments. The main limitation of this compound is its relatively low potency. It is not as potent as many other nitro-aromatic compounds, and its effects may not be as pronounced.
Future Directions
Given the wide range of applications of 4-(Chloromethyl)-5-methyl-2-(2-nitrophenyl)oxazole, there are many potential future directions for research. One potential direction is to explore the effects of this compound on other biological processes, such as cell migration, cell differentiation, and metabolism. Another potential direction is to explore the mechanism of action of this compound in greater detail, and to identify potential targets for its action. Additionally, further research could be done to explore the potential therapeutic applications of this compound, such as its use in cancer therapy. Finally, further research could be done to explore the potential environmental applications of this compound, such as its use as a pesticide.
Scientific Research Applications
4-(Chloromethyl)-5-methyl-2-(2-nitrophenyl)oxazole has been used in a wide range of scientific research applications. It has been used to study the effects of nitro-aromatic compounds on DNA, proteins, and enzymes. It has also been used to study the mechanism of action of nitro-aromatic compounds. This compound has been used to study the binding of nitro-aromatic compounds to DNA and proteins, as well as the metabolism of nitro-aromatic compounds. It has also been used to study the effects of nitro-aromatic compounds on cellular processes such as cell proliferation, apoptosis, and gene expression.
properties
IUPAC Name |
4-(chloromethyl)-5-methyl-2-(2-nitrophenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c1-7-9(6-12)13-11(17-7)8-4-2-3-5-10(8)14(15)16/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNADHVUTXWVUMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2[N+](=O)[O-])CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



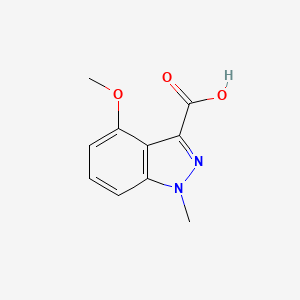

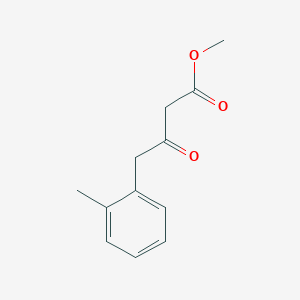

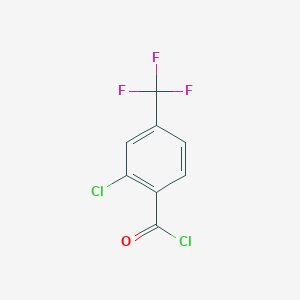
![Ethyl [4-(1H-tetrazol-1-yl)phenoxy]acetate](/img/structure/B1390149.png)
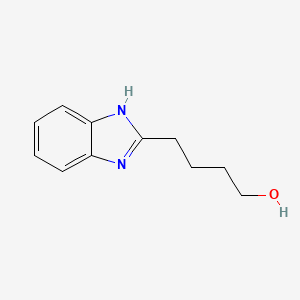

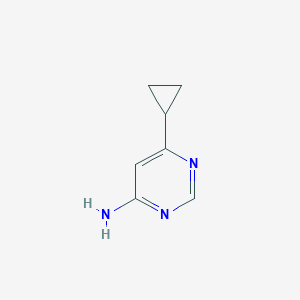
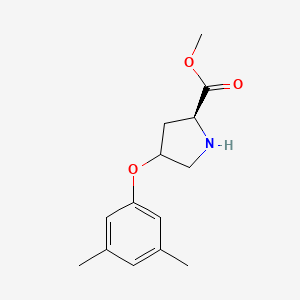
![5,6-Dimethyl-1H-benzo[d]imidazol-7-amine](/img/structure/B1390160.png)
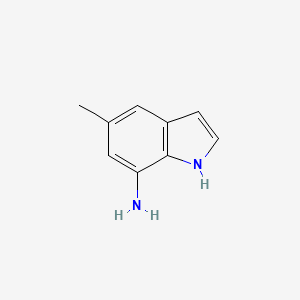
![2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one](/img/structure/B1390162.png)
![[3-(2-Aminoethoxy)phenyl]methanol](/img/structure/B1390164.png)